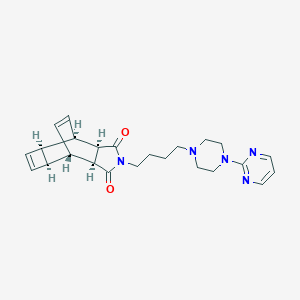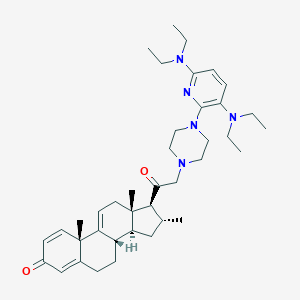![molecular formula C13H14N4O3S B050557 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide CAS No. 111982-96-8](/img/structure/B50557.png)
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mecanismo De Acción
The mechanism of action of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. It may also act by modulating the activity of signaling pathways involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has a variety of biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of carbonic anhydrase activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.
2. Inhibition of metalloproteinase activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
3. Anti-cancer activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
4. Anti-inflammatory activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to reduce inflammation in animal models of inflammation.
5. Neuroprotective activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to protect against oxidative stress and to reduce neuronal cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in lab experiments is its versatility. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. Additionally, the synthesis method for this compound is relatively straightforward, making it easy to obtain for use in lab experiments.
One of the limitations of using 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide. Some of the most promising directions include:
1. Further investigation of the mechanism of action of this compound: A better understanding of the mechanism of action of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide could help to identify new research applications for this compound.
2. Development of more potent analogs: The development of more potent analogs of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide could lead to the discovery of new compounds with even greater potential for use in scientific research.
3. Investigation of the potential use of this compound in combination with other drugs: The potential use of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in combination with other drugs could lead to the discovery of new treatment strategies for a range of diseases.
4. Investigation of the potential use of this compound in vivo: Further investigation of the potential use of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in animal models could help to identify new research applications for this compound.
Métodos De Síntesis
The synthesis of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide involves the reaction of 4-(2-formylhydrazinyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield the final product. The synthesis method is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. Some of the most promising research applications of this compound include:
1. Cancer research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines and to induce apoptosis in cancer cells.
2. Inflammation research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
3. Neurodegenerative disease research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and to reduce neuronal cell death in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
111982-96-8 |
|---|---|
Nombre del producto |
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide |
Fórmula molecular |
C13H14N4O3S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
N-[4-[(3-aminophenyl)sulfonylamino]anilino]formamide |
InChI |
InChI=1S/C13H14N4O3S/c14-10-2-1-3-13(8-10)21(19,20)17-12-6-4-11(5-7-12)16-15-9-18/h1-9,16-17H,14H2,(H,15,18) |
Clave InChI |
JPKWFNIWJXZADA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC=O)N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC=O)N |
Sinónimos |
3-Amino-N-[4-(2-formylhydrazino)phenyl]benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



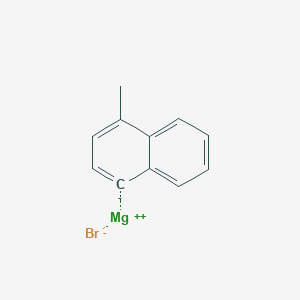
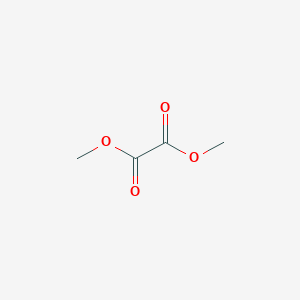
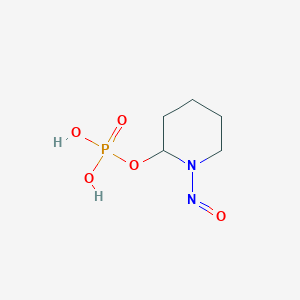

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
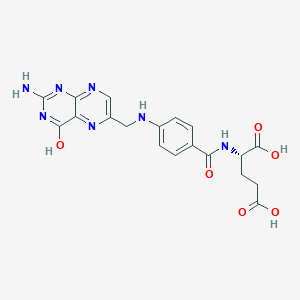
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
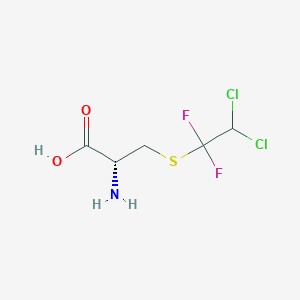
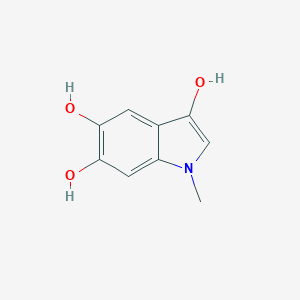
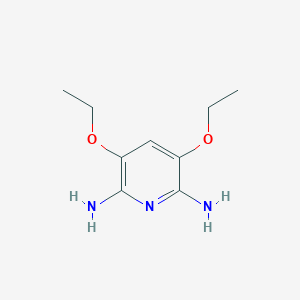
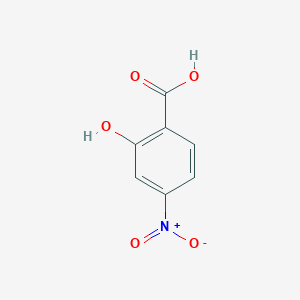
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
